Regioisomeric pKa Differentiation: 6-Bromo vs. 5-Bromo Pyridyl-Oxazole Predicted Acid Dissociation Constants
The predicted pKa of 2-(6-bromopyridin-3-yl)oxazole (−1.02 ± 0.12) is approximately 2.08 log units lower than that of its 5-bromo regioisomer (1.06 ± 0.22), both calculated using the ACD/Labs Percepta platform . This indicates that the pyridine nitrogen in the 6-bromo isomer is a significantly weaker base; at pH 7.4, the 6-bromo compound remains >99.9% unprotonated whereas the 5-bromo analog is approximately 4–5% protonated. Such a difference affects chromatographic retention, formulation pH adjustment, and biomolecular recognition where the protonation state of the pyridine nitrogen dictates hydrogen-bond donor/acceptor behavior.
| Evidence Dimension | Predicted acid dissociation constant (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = −1.02 ± 0.12 |
| Comparator Or Baseline | 2-(5-Bromopyridin-3-yl)oxazole (CAS 342600-96-8): pKa = 1.06 ± 0.22 |
| Quantified Difference | ΔpKa ≈ 2.08 log units (6-bromo isomer is the weaker base) |
| Conditions | ACD/Labs Percepta predicted values; aqueous, 25 °C |
Why This Matters
A 2-log difference in pKa dictates fundamentally different protonation speciation at physiological and formulation-relevant pH, directly impacting solubility, membrane permeability, and target engagement for any downstream bioactive molecule derived from this scaffold.
